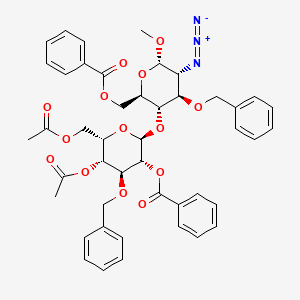

(2S,3R,4S,5R,6S)-5-acetoxy-6-(acetoxymethyl)-2-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)tetrahydro-2H-pyran-3-yl benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé « (2S,3R,4S,5R,6S)-5-acétoxy-6-(acétoxymethyl)-2-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-méthoxytétrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)tétrahydro-2H-pyran-3-yl benzoate » est une molécule organique complexe avec plusieurs groupes fonctionnels, y compris les groupes acétoxy, azido, benzyloxy et méthoxy.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de ce composé implique généralement plusieurs étapes, notamment la protection et la déprotection des groupes fonctionnels, l’acétylation sélective et les réactions d’azidation. Les matières premières sont souvent des sucres simples ou d’autres composés polyhydroxyliques, qui sont ensuite modifiés par une série de réactions chimiques pour introduire les groupes fonctionnels souhaités.

Méthodes de production industrielle

La production industrielle de molécules aussi complexes implique souvent l’optimisation de la voie de synthèse pour maximiser le rendement et minimiser le nombre d’étapes. Cela peut inclure l’utilisation d’équipements de synthèse automatisés et le criblage à haut débit des conditions réactionnelles pour identifier le processus le plus efficace.

Analyse Des Réactions Chimiques

Types de réactions

Ce composé peut subir divers types de réactions chimiques, notamment :

Oxydation : Les groupes benzyloxy peuvent être oxydés pour former les aldéhydes ou les acides carboxyliques correspondants.

Réduction : Le groupe azido peut être réduit en amine.

Substitution : Les groupes acétoxy peuvent être substitués par d’autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou l’hydrogène gazeux (H2) avec un catalyseur de palladium (Pd/C) sont souvent utilisés.

Substitution : Des nucléophiles tels que les ions hydroxyde (OH-) ou les amines peuvent être utilisés pour remplacer les groupes acétoxy.

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation des groupes benzyloxy peut donner du benzaldéhyde ou de l’acide benzoïque, tandis que la réduction du groupe azido peut produire un dérivé amine.

Applications de la recherche scientifique

Chimie : Il peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes.

Biologie : Le groupe azido peut être utilisé en chimie bioorthogonale pour le marquage et le suivi des biomolécules.

Médecine : Le composé peut avoir un potentiel en tant que candidat médicament ou comme précurseur pour la synthèse de produits pharmaceutiques.

Industrie : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.

Applications De Recherche Scientifique

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.

Medicine: The compound may have potential as a drug candidate or as a precursor for the synthesis of pharmaceuticals.

Industry: It can be used in the development of new materials with specific properties.

Mécanisme D'action

Le mécanisme d’action de ce composé dépend de son application spécifique. Par exemple, en chimie médicinale, le composé peut interagir avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs, ce qui entraîne un effet biologique. Le groupe azido peut participer à des réactions de chimie « clic », formant des liaisons triazole stables avec les alcynes.

Comparaison Avec Des Composés Similaires

Composés similaires

- (2S,3R,4S,5R,6S)-5-acétoxy-6-(acétoxymethyl)-2-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-méthoxytétrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)tétrahydro-2H-pyran-3-yl acétate

- (2S,3R,4S,5R,6S)-5-acétoxy-6-(acétoxymethyl)-2-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-méthoxytétrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)tétrahydro-2H-pyran-3-yl méthoxybenzoate

Unicité

L’unicité de ce composé réside dans sa combinaison spécifique de groupes fonctionnels, qui peut conférer des propriétés chimiques et biologiques uniques. La présence de plusieurs groupes acétoxy, azido et benzyloxy permet un large éventail de modifications chimiques et d’applications.

Propriétés

Formule moléculaire |

C45H47N3O14 |

|---|---|

Poids moléculaire |

853.9 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R,6S)-3-[(2S,3R,4S,5R,6S)-5-acetyloxy-6-(acetyloxymethyl)-3-benzoyloxy-4-phenylmethoxyoxan-2-yl]oxy-5-azido-6-methoxy-4-phenylmethoxyoxan-2-yl]methyl benzoate |

InChI |

InChI=1S/C45H47N3O14/c1-28(49)54-26-34-38(58-29(2)50)40(56-25-31-18-10-5-11-19-31)41(61-43(52)33-22-14-7-15-23-33)45(60-34)62-37-35(27-57-42(51)32-20-12-6-13-21-32)59-44(53-3)36(47-48-46)39(37)55-24-30-16-8-4-9-17-30/h4-23,34-41,44-45H,24-27H2,1-3H3/t34-,35+,36+,37+,38+,39+,40-,41+,44-,45-/m0/s1 |

Clé InChI |

AFYGDAXFGSLOTO-SZMOFYGASA-N |

SMILES isomérique |

CC(=O)OC[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OCC3=CC=CC=C3)N=[N+]=[N-])OC)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OCC6=CC=CC=C6)OC(=O)C |

SMILES canonique |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OCC3=CC=CC=C3)N=[N+]=[N-])OC)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OCC6=CC=CC=C6)OC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)-](/img/structure/B11826278.png)

![1-[(1S,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11826285.png)

![((3S,8S,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)boronic acid](/img/structure/B11826297.png)

![(3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B11826302.png)

![1-{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11826312.png)